Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate
Description
Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is a synthetic benzoate ester derivative characterized by a benzamido backbone with methoxy and methylsulfanyl substituents at the 2- and 4-positions of the benzene ring, respectively. Benzoate esters with amide linkages are prominent in medicinal and agricultural chemistry due to their tunable electronic and steric properties, which influence solubility, stability, and target interactions . This article compares this compound with structurally related compounds, focusing on substituent effects, synthetic methodologies, and biological outcomes.
Properties
IUPAC Name |
methyl 4-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-15-10-13(23-3)8-9-14(15)16(19)18-12-6-4-11(5-7-12)17(20)22-2/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYNKRIOCPDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with methyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. The process-oriented synthesis starting from 2-methyl-5-nitrophenol has been reported to be more efficient and can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or peracetic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, which may have different chemical and biological properties .
Scientific Research Applications
Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate involves its interaction with specific molecular targets and pathways. For instance, in the context of cardiotonic drugs, the compound may interact with cardiac receptors or enzymes to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate
Methyl 4-[3,5-dichloro-4-(cyclopentyloxy)benzamido]benzoate
Methyl 4-(N-(trifluoromethoxy)benzamido)benzoate (2m)
Neuroprotection
Fungicidal Activity
Anticancer Potential
- Methyl 4-((4-(dimethylamino)-N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3l): The dimethylamino group enhances cellular uptake, though specific activity data is unreported .
Target Compound Inference : The methylsulfanyl group’s lipophilicity may favor blood-brain barrier penetration, but its oxidative susceptibility could limit therapeutic utility compared to trifluoromethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
